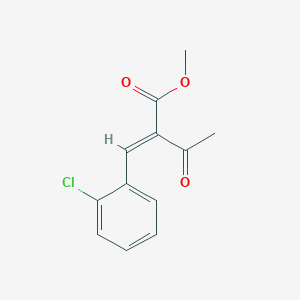

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C11H10ClO3. It is a derivative of benzylidene and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the aldehyde to form the desired product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(2-chlorobenzylidene)-3-oxobutanoic acid

Reduction: 2-(2-chlorobenzylidene)-3-hydroxybutanoate or 2-(2-chlorobenzylidene)-3-aminobutanoate

Substitution: Various derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry Applications

1.1 Drug Intermediates

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is employed in the synthesis of phthaloyl amlodipine, which is a precursor for the antihypertensive drug amlodipine besylate. The process involves a condensation reaction between this compound and ethyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate, leading to high yields of the desired product with excellent purity .

1.2 Synthesis of Amlodipine

Amlodipine, a well-known calcium channel blocker used to treat hypertension and angina, is synthesized from phthaloyl amlodipine, which is derived from this compound. The synthesis process capitalizes on the compound's ability to undergo further transformations to yield active pharmaceutical ingredients (APIs) with desirable pharmacological properties .

Biological Activities

2.1 Antioxidant Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant activities. Such properties are essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .

2.2 Antimicrobial Activities

Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The structural features of this compound contribute to its bioactivity, warranting further investigation into its efficacy against various pathogens .

Case Studies and Research Findings

3.1 Synthesis and Characterization

A detailed study on the synthesis and characterization of this compound has been documented, highlighting its crystal structure and molecular interactions. This research provides insights into optimizing synthetic routes for higher yields and purity levels .

3.2 Applications in Drug Development

The compound has been explored in multiple research projects focusing on drug development pipelines, particularly in the cardiovascular domain due to its link to amlodipine synthesis. The ability to modify the compound's structure allows for fine-tuning pharmacological properties, enhancing therapeutic efficacy while minimizing side effects .

Data Tables

| Application | Description |

|---|---|

| Drug Intermediates | Used in synthesizing phthaloyl amlodipine for amlodipine besylate production |

| Antioxidant Activity | Exhibits potential antioxidant properties beneficial for disease prevention |

| Antimicrobial Activity | Shows promise as a precursor for developing new antimicrobial agents |

作用機序

The mechanism by which Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

類似化合物との比較

Methyl (2-chlorobenzylidene)carbazate: This compound has a similar structure but contains a different functional group.

Methyl (2-methoxybenzylidene)carbazate: Another structurally similar compound with a methoxy group instead of a chlorine atom.

Methyl (2-ethyl-6-methylbenzylidene)carbazate: Contains additional alkyl groups on the benzene ring.

Uniqueness: Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

生物活性

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in pharmaceuticals, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound features a unique structure characterized by a methyl ester group , a ketone , and a 2-chlorobenzyl moiety . Its molecular formula is C12H11ClO3 . The presence of the chlorobenzyl group enhances its interaction with biological targets, potentially influencing its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and methyl acetoacetate. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . Preliminary studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | High activity |

| Pseudomonas aeruginosa | Moderate activity |

| Bacillus subtilis | Moderate activity |

| Salmonella panama | Low activity |

The chlorobenzyl group is believed to enhance the compound's ability to penetrate bacterial membranes, contributing to its antimicrobial efficacy .

Anticancer Activity

This compound has also shown potential in anticancer research . Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. Key findings include:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of proliferation in several cancer cell lines.

- Induction of Apoptosis : Mechanistic studies indicated that it activates caspases, leading to programmed cell death.

These properties highlight its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µg/mL, making it a promising candidate for developing new antibiotics . -

Anticancer Research :

In vitro studies demonstrated that this compound led to a decrease in cell viability of human cancer cells by approximately 60% at a concentration of 50 µg/mL after 48 hours of treatment. This suggests strong potential for further investigation as an anticancer agent .

特性

CAS番号 |

67593-46-8 |

|---|---|

分子式 |

C12H11ClO3 |

分子量 |

238.66 g/mol |

IUPAC名 |

methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7- |

InChIキー |

MNMKWCPLHQYQLU-YFHOEESVSA-N |

SMILES |

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |

異性体SMILES |

CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC |

正規SMILES |

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。